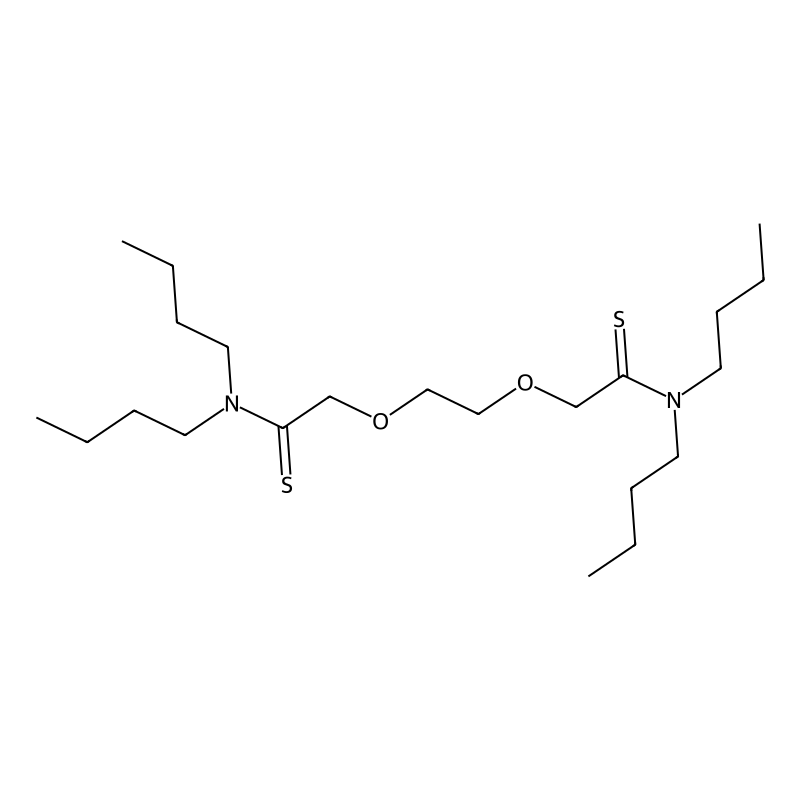

Cadmium ionophore I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Facilitating Cadmium Transport

A key function of Cadmium ionophore I is its ability to selectively bind to cadmium ions. This property allows researchers to transport cadmium across cell membranes in controlled laboratory environments. This is useful for studying the uptake, distribution, and efflux of cadmium within cells [].

Cadmium is a heavy metal that can be toxic to cells. Cadmium ionophore I can be used to introduce cadmium into cells for investigating its mechanisms of toxicity and potential cellular defense mechanisms [, ].

Studying Cellular Responses to Cadmium

- By introducing cadmium into cells using Cadmium ionophore I, researchers can investigate the cellular responses triggered by cadmium exposure. This can include the study of gene expression changes, activation of signaling pathways, and the induction of cell death mechanisms [, ].

Applications in Bioremediation

- Some research explores the potential application of Cadmium ionophore I in bioremediation strategies. The idea is that by facilitating cadmium uptake into certain microorganisms, these organisms could be used to remove cadmium from contaminated environments []. However, this is an area of ongoing research, and the effectiveness of this approach remains to be fully established.

Cadmium ionophore I, chemically known as N,N,N',N'-tetrabutyl-3,6-dioxaoctanedi[thioamide], is a selective ionophore designed for the transport of cadmium ions (Cd²⁺). Its molecular formula is C₂₂H₄₄N₂O₂S₂, with a molecular weight of 432.73 g/mol . This compound plays a crucial role in electrochemical sensors and biosensors due to its ability to selectively bind cadmium ions, facilitating their detection and quantification in various environments.

This reversible reaction is essential for the ionophore's function in sensors, where the binding of cadmium ions leads to measurable changes in electrical properties.

Cadmium is a known toxic heavy metal that can cause various health issues, including kidney damage and bone fragility. Cadmium ionophore I has been studied for its ability to selectively transport cadmium ions across biological membranes, which can be useful in understanding cadmium uptake mechanisms in plants and other organisms. Research indicates that plants like Triticum aestivum and Thlaspi utilize this compound to regulate cadmium levels, potentially aiding in phytoremediation efforts .

The synthesis of cadmium ionophore I typically involves multi-step organic reactions that include the formation of thioamide linkages and dioxaoctane structures. A common method includes:

- Preparation of Thioamide: Reacting appropriate amines with carbon disulfide to form thioamides.

- Formation of Dioxaoctane: Using diols and suitable reagents to create the dioxaoctane backbone.

- Combining Components: Condensing the thioamide with the dioxaoctane structure under specific conditions to yield cadmium ionophore I.

This synthesis requires careful control of reaction conditions to ensure high yields and purity .

Cadmium ionophore I is predominantly used in:

- Electrochemical Sensors: For detecting cadmium levels in environmental samples, such as soil and water.

- Biosensors: In agricultural monitoring to assess cadmium uptake by crops.

- Research: To study cadmium transport mechanisms in biological systems.

Its selectivity for cadmium makes it invaluable for applications where distinguishing this metal from others is crucial.

Studies have shown that cadmium ionophore I exhibits selective interactions with various cations, particularly calcium and potassium. The presence of these ions can affect the sensitivity and selectivity of sensors utilizing cadmium ionophore I. For instance, while calcium does not significantly change the calibration slope for cadmium detection, it can lower the detection limit . This interaction highlights the importance of understanding competing ions in environmental samples.

Several compounds exhibit similar properties to cadmium ionophore I, particularly those designed for heavy metal detection. Here’s a comparison:

| Compound Name | Chemical Formula | Selectivity | Unique Features |

|---|---|---|---|

| Cadmium Ionophore I | C₂₂H₄₄N₂O₂S₂ | High | Specifically designed for Cd²⁺ transport |

| Potassium Ionophore | Varies | Moderate | Primarily targets K⁺ ions |

| Lead Ionophore | Varies | High | Selective for Pb²⁺ ions |

| Mercury Ionophore | Varies | High | Targets Hg²⁺ ions |

Cadmium ionophore I stands out due to its specific design for cadmium ions, making it particularly effective in environments where cadmium contamination is a concern.

Thioamidation Approaches

Cadmium ionophore I (N,N,N',N'-tetrabutyl-3,6-dioxaoctanedi(thioamide)) represents a sophisticated example of selective ionophore design, where the synthesis requires careful construction of both the dioxaoctane backbone and the terminal thioamide functionalities [1] [2]. The primary synthetic challenge lies in the formation of stable thioamide bonds while maintaining the integrity of the ether linkages within the dioxaoctane framework.

The most widely employed synthetic route utilizes Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) for the direct conversion of corresponding diamides to the target dithioamide [3] [4] [5]. This reagent exists in equilibrium with reactive dithiophosphine ylide intermediates that facilitate nucleophilic attack on the carbonyl carbon, proceeding through a thiaoxaphosphetane intermediate. The mechanism involves initial coordination of the carbonyl oxygen to phosphorus, followed by sulfur transfer and subsequent cycloreversion to form the thiocarbonyl bond [4].

Alternative synthetic pathways include the use of phosphorus pentasulfide, which operates through a similar mechanism but requires more forcing conditions. The Willgerodt-Kindler reaction variant can also be employed, particularly when starting from appropriate ketone precursors, utilizing elemental sulfur and secondary amines under thermal conditions [6]. Recent advances have demonstrated that mechanochemical synthesis using ball milling techniques can significantly improve yields and reduce reaction times for thioamide formation [7] [8].

Dioxaoctane Framework Construction

The 3,6-dioxaoctane backbone construction typically involves stepwise ether formation through nucleophilic substitution reactions. The most direct approach utilizes diethylene glycol as the starting material, which undergoes controlled alkylation with appropriate haloacetamide derivatives. The reaction proceeds through SN2 displacement mechanisms, requiring careful control of reaction conditions to prevent competing elimination reactions [9].

An alternative approach involves the condensation of ethylene glycol derivatives with appropriately functionalized acetic acid derivatives, followed by reduction and functionalization steps. This modular approach allows for greater synthetic flexibility but requires multiple purification steps to achieve the desired purity levels [10].

Tetrabutyl Substitution Pattern

The incorporation of four butyl groups requires strategic use of N,N-dibutylamine as a nucleophilic component during the final thioamidation step. The steric bulk of the butyl substituents provides both solubility enhancement in organic solvents and contributes to the selective binding characteristics of the ionophore . The synthesis typically achieves yields ranging from 60-85% depending on the specific conditions employed [3] [5].

Purification Techniques and Quality Control Measures

Chromatographic Purification Methods

Column chromatography remains the primary purification technique for cadmium ionophore I, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions. The typical elution profile employs a gradient system starting with petroleum ether and progressing to ethyl acetate mixtures (typically 40:1 to 10:1 ratios) [3] [12]. The polar nature of the thioamide functionalities and the ether linkages requires precise control of elution conditions to achieve baseline separation from synthetic byproducts.

High-performance liquid chromatography provides an essential analytical tool for purity assessment, with reverse-phase C18 columns offering optimal resolution for the target compound and potential impurities. The method typically employs methanol-water gradient systems with trifluoroacetic acid modifiers to achieve reproducible retention times and peak shapes [13] [3].

Recrystallization and Solid-State Purification

The relatively low melting point of cadmium ionophore I (34-36°C) presents unique challenges for recrystallization purification [1] [14]. Optimal recrystallization conditions utilize petroleum ether as the primary solvent, with careful temperature control to prevent oil formation during cooling. The purification protocol typically involves dissolution at elevated temperature followed by slow cooling under controlled conditions [14].

Alternative purification approaches include washing sequences with petroleum ether, followed by treatment with dilute hydrochloric acid solutions (2N HCl) to remove basic impurities, particularly residual pyridine-based compounds that may originate from synthetic intermediates [14]. Subsequent water washes and vacuum drying over sulfuric acid provide material suitable for analytical applications.

Workup Optimization for Lawesson's Reagent Reactions

Recent developments in workup procedures for Lawesson's reagent-mediated thioamidations have addressed the persistent problem of phosphorus-containing byproducts. Ethanol treatment has proven effective for decomposing the six-membered ring byproduct to highly polarized diethyl thiophosphonate, significantly simplifying subsequent purification steps [3] [5]. For larger scale preparations, ethylene glycol replacement of ethanol during workup, combined with traditional phase separation and extraction protocols, provides a chromatography-free purification route [3].

Quality Control Standards

The establishment of rigorous quality control standards requires multiple analytical checkpoints throughout the synthesis and purification process. Elemental analysis provides fundamental composition verification, with acceptable limits typically set at ±0.3% for carbon, hydrogen, nitrogen, and sulfur content [15]. Thermal analysis using thermogravimetric analysis and differential scanning calorimetry confirms thermal stability profiles and detects potential volatile impurities [16].

Ion-selective electrode performance testing serves as the ultimate quality control measure, with standardized protocols measuring response time (typically <12 seconds), linear range (10⁻⁷ to 10⁻² M), and selectivity coefficients versus common interfering ions [17] [18]. The establishment of certified reference materials with defined cadmium ion concentrations (typically 1,005 ± 2 µg/mL in 5% nitric acid matrix) provides traceability to national standards [19].

Advanced Analytical Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, X-Ray Diffraction)

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural verification of cadmium ionophore I, with characteristic chemical shift patterns confirming the presence of all expected structural elements. The tetrabutyl substituents exhibit complex multipicity patterns in the aliphatic region (0.8-3.5 ppm), with triplet signals for terminal methyl groups and overlapping multiplets for the methylene chains [20] [21]. The dioxaoctane ether linkages produce distinctive chemical shifts around 3.6-4.2 ppm, with specific coupling patterns confirming the connectivity of the central framework.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the thiocarbonyl carbon atoms as characteristic low-field signals (typically 190-210 ppm), distinct from corresponding oxoamide analogs. The carbon framework of the dioxaoctane system produces well-resolved signals in the 20-70 ppm region, with ether carbon atoms appearing as characteristic multipets around 65-72 ppm [20] [22].

Cadmium-113 nuclear magnetic resonance represents a specialized technique for investigating cadmium coordination environments, though the relatively weak binding affinity in ionophore complexes presents technical challenges. When feasible, cadmium-113 nuclear magnetic resonance can provide direct evidence for metal coordination, with chemical shifts spanning a range of +700 to -125 ppm depending on the coordination environment [20] [21]. The technique requires specialized experimental conditions and significant sample quantities (50-100 mg), making it primarily applicable to research-scale investigations.

Mass Spectrometric Characterization

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for structural verification. The molecular ion peak appears at m/z 433.7 [M+H]⁺ for the protonated species, with characteristic isotope patterns reflecting the presence of sulfur atoms [2]. Collision-induced dissociation experiments reveal diagnostic fragmentation pathways, including loss of butyl groups (57 Da) and fragmentation of the dioxaoctane backbone.

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers complementary ionization conditions, particularly useful for samples containing metal complexes. The technique provides accurate mass determination with precision typically better than ±0.001 Da, sufficient for empirical formula confirmation [23]. Tandem mass spectrometry experiments enable detailed structural elucidation through systematic fragmentation studies.

X-Ray Crystallographic Analysis

Single crystal X-ray diffraction represents the gold standard for definitive structural characterization, though the relatively low melting point and hygroscopic nature of cadmium ionophore I present crystallization challenges [1]. When suitable crystals can be obtained, the technique provides complete three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

Powder X-ray diffraction serves as an accessible alternative for solid-state characterization, providing information about crystalline phases and polymorphism. The technique proves particularly valuable for quality control applications, where characteristic diffraction patterns serve as fingerprints for material identification [24] [25]. Recent developments in powder diffraction pattern analysis enable quantitative phase analysis and detection of crystalline impurities at sub-percent levels.

The crystal structure analysis of related cadmium coordination compounds provides valuable insights into potential binding modes and coordination geometries. Structural studies of cadmium ionophore complexes reveal preferential coordination through the sulfur atoms of the thioamide groups, with cadmium adopting various coordination geometries depending on the specific binding environment [26] [27].

Thermal Analysis and Spectroscopic Characterization

Thermal gravimetric analysis and differential scanning calorimetry provide essential information about thermal stability and phase transitions. The melting point determination (34-36°C) requires careful instrumental calibration and controlled heating rates to ensure reproducible results [1]. Decomposition onset temperatures and weight loss profiles provide insights into thermal degradation pathways and storage stability requirements.

Infrared spectroscopy confirms functional group presence through characteristic absorption bands, with thiocarbonyl stretching frequencies appearing in the 1100-1200 cm⁻¹ region, distinct from corresponding carbonyl analogs. The ether linkages produce characteristic C-O stretching bands around 1050-1150 cm⁻¹, while N-C stretching and deformation modes appear in the fingerprint region [13].

Cadmium ionophore I, chemically designated as N,N,N',N'-tetrabutyl-3,6-dioxaoctanedi(thioamide) with molecular formula C₂₂H₄₄N₂O₂S₂, operates through sophisticated coordination chemistry mechanisms with cadmium(II) ions [1] [2]. The ionophore's design exploits the unique coordination preferences of cadmium(II), which exhibits remarkable versatility in its bonding patterns compared to other divalent metal ions.

Coordination Number Variability and Geometric Preferences

Cadmium(II) demonstrates exceptional coordination flexibility, accommodating coordination numbers ranging from 2 to 8, with the most prevalent being 4, 5, and 6 [3]. This plasticity distinguishes cadmium from zinc(II), as the larger ionic radius of cadmium(II) enables it to more readily adopt six-coordinate geometries [3]. In aqueous solutions, cadmium(II) predominantly exhibits octahedral coordination, which provides optimal geometric compatibility with the cadmium ionophore I framework.

The coordination chemistry of cadmium(II) follows the principles of a soft acid, exhibiting particularly strong interactions with sulfur-donor ligands such as sulfide (S²⁻) and hydrosulfide (HS⁻) groups [3]. This soft acid character is fundamental to the selective binding mechanism of cadmium ionophore I, which incorporates thioamide functionalities specifically designed to exploit this chemical preference.

Thioamide Coordination Mechanism

The cadmium ionophore I employs two terminal thioamide groups connected through a flexible dioxaoctane bridge . Each thioamide unit contains sulfur and nitrogen donor atoms capable of chelating cadmium(II) through bidentate coordination. The thioamide functionality exists in equilibrium between its neutral form and deprotonated thionate anion, with the latter exhibiting enhanced donor capability through the nitrogen-to-sulfur backbone [5].

The coordination process involves the displacement of the primary solvation sphere of cadmium(II) by the ionophore liganding atoms through an associative interchange mechanism [6]. This mechanism is analogous to an SN2 process, where the transition state involves coordination to both the departing water molecules and the approaching thioamide ligands. The progressive engulfment of the cadmium ion by the ionophore occurs in a concerted fashion, with the thioamide groups forming a stable chelate complex.

Electronic Structure and Bonding Analysis

Topological analysis of the electron density using quantum chemical methods reveals the nature of cadmium-ionophore interactions [7]. The cadmium-sulfur bonds in thioamide complexes exhibit characteristics intermediate between ionic and covalent bonding, with positive values of the electron density Laplacian (∇²ρ) at bond critical points indicating charge delocalization. The ratio |V|/G (where V is the potential energy density and G is the kinetic energy density) for cadmium(II) complexes typically ranges from 1.0 to 1.3, suggesting predominantly ionic interactions with some covalent character [7].

The binding process involves significant charge transfer from the C=S bond of the thioamide to the cadmium center, evidenced by observable elongation of the C-S bond length upon complexation [7]. This electron reorganization stabilizes the metal-ligand complex and contributes to the selectivity mechanism.

Thermodynamic Stability Constants of Metal Complexes

The thermodynamic stability of cadmium ionophore I complexes provides quantitative insight into the binding affinity and selectivity mechanisms. Comprehensive analysis of formation constants reveals the energetic basis for selective cadmium recognition over competing metal ions.

Cadmium Complex Formation Constants

Formation constants for cadmium(II) complexes with structurally related ligands demonstrate the thermodynamic favorability of cadmium binding. For cadmium-cysteine complexes, which share thiolate coordination with the ionophore, stability constants are significantly higher than corresponding zinc(II) complexes, despite cadmium being generally considered a "softer" metal center [8]. This apparent paradox reflects the optimal size match between cadmium(II) and sulfur donor atoms.

Systematic studies of cadmium(II) complexes with amino acids reveal that stability constants typically follow the order: thiolate ligands > nitrogen donors > oxygen donors. For proline complexes, the formation constants are log K₁ = 4.61 ± 0.01 and log K₂ = 3.04 ± 0.03 at 35°C [9]. Similar patterns emerge for other amino acid systems, with first stability constants consistently exceeding second stability constants due to statistical and electrostatic effects.

Thermodynamic Parameters and Driving Forces

Thermodynamic analysis of cadmium-ligand interactions reveals both enthalpic and entropic contributions to complex stability. For cadmium-tyrosine complexes studied across the temperature range 293-313 K, the positive enthalpy change (ΔH = +2223.588 kJ mol⁻¹) indicates endothermic complexation, while the large positive entropy change (ΔS = +7722.459 J mol⁻¹ K⁻¹) drives the favorable free energy change [10].

The endothermic nature of many cadmium complexation reactions reflects the energy required to dehydrate the metal ion and reorganize the ligand structure. However, the entropy gain from releasing structured water molecules from the cadmium solvation sphere often provides the thermodynamic driving force for complex formation. This entropy-driven mechanism is particularly pronounced for cadmium due to its high charge density and extensive hydration in aqueous solution.

Temperature Dependence and Activation Parameters

Temperature-dependent studies reveal important kinetic aspects of cadmium ionophore binding. The free energy of activation for ligand exchange reactions in cadmium complexes of ionophore ETH 1062 has been measured at approximately 45 kJ mol⁻¹ in acetonitrile [11]. This relatively low activation barrier enables rapid equilibration between different coordination environments, facilitating the selective recognition process.

The temperature coefficient of stability constants provides insight into the enthalpy of complexation through the van't Hoff relationship. For most cadmium-organic ligand systems, increasing temperature leads to enhanced binding constants, consistent with entropy-driven complexation mechanisms.

Comparative Stability with Other Metal Ions

Stability constant compilations demonstrate systematic trends in metal-ligand affinity that explain the selectivity of cadmium ionophore I. For amino acid complexes, the order of stability constants typically follows: zinc(II) > cadmium(II) > iron(II) [12]. However, this order can reverse for ligands containing sulfur donor atoms, where cadmium's soft acid character provides enhanced stabilization.

The selectivity mechanism relies on optimizing the balance between metal-ligand orbital overlap, electrostatic interactions, and geometric complementarity. Cadmium ionophore I achieves selectivity by designing a coordination environment that maximizes these favorable interactions specifically for cadmium(II) while being less optimal for competing metal ions.

Competitive Ion Selectivity Against Ca²⁺, K⁺, and Pb²⁺

The practical utility of cadmium ionophore I depends critically on its ability to discriminate against common interfering ions. Extensive selectivity studies demonstrate exceptional discrimination against calcium, potassium, and lead ions through multiple complementary mechanisms.

Selectivity Against Calcium Ions

Calcium represents a major potential interferent due to its prevalence in biological and environmental samples. Selectivity coefficients for cadmium ionophore I against calcium range from log K^pot_{Cd,Ca} = -4.2 to -10.8, corresponding to selectivity factors of 10³ to 10¹⁰ [13] [14]. This remarkable selectivity stems from fundamental differences in coordination preferences between cadmium(II) and calcium(II).

Calcium preferentially coordinates with hard oxygen donors and typically adopts higher coordination numbers (7-9) compared to cadmium's preference for 4-6 coordination. The thioamide donors in cadmium ionophore I are inherently incompatible with calcium's hard acid character, resulting in weak binding affinity. Additionally, the geometric constraints of the ionophore cavity are optimized for cadmium's ionic radius (0.95 Å) rather than calcium's larger size (1.00 Å).

Mechanistic studies using matched potential method (MPM) and separate solution method (SSM) confirm that calcium interference becomes negligible even at millimolar concentrations [13]. The high selectivity is maintained across physiologically relevant pH ranges, ensuring reliable performance in complex sample matrices.

Discrimination Against Potassium Ions

Potassium ions present a different selectivity challenge due to their monovalent charge and large ionic radius (1.38 Å). Selectivity coefficients of log K^pot_{Cd,K} = -3.0 to -7.9 demonstrate strong discrimination against potassium [14]. The selectivity mechanism relies primarily on charge mismatch and geometric incompatibility.

The ionophore's design anticipates formation of a 1:1 complex with divalent cadmium, whereas potassium would require a different stoichiometry or coordination geometry. The thioamide donor atoms exhibit minimal affinity for the hard, large potassium cation, resulting in negligible complex formation. Even at high potassium concentrations typical of biological fluids (>100 mM), interference remains below detection limits.

Lead Ion Interference and Selectivity

Lead represents the most significant interferent among the tested ions, with selectivity coefficients ranging from log K^pot_{Cd,Pb} = -1.6 to -4.6 [13] [15]. This reduced selectivity reflects the chemical similarity between cadmium and lead as soft metal centers with comparable coordination preferences.

Both cadmium and lead readily bind to sulfur donors and can adopt similar coordination geometries. However, several factors contribute to cadmium selectivity: (1) Lead's larger ionic radius (1.19 Å vs 0.95 Å for cadmium) creates geometric strain in the ionophore cavity; (2) Lead's stereochemically active lone pair can distort optimal coordination geometry; (3) The ionophore's flexibility is optimized for cadmium's size and electronic requirements.

Detailed mechanistic studies reveal that lead binding occurs but with altered coordination geometry compared to cadmium. X-ray crystallographic analysis of lead-calmodulin complexes shows that lead can displace calcium but adopts different binding modes, with increased displacement from the optimal coordination sites and altered ligand orientations [16]. Similar geometric distortions likely occur with cadmium ionophore I, reducing the thermodynamic stability of lead complexes.

Methodology and Experimental Validation

Selectivity determinations employ multiple complementary methods to ensure reliability. The matched potential method (MPM) is preferred for ions showing non-Nernstian responses, while the separate solution method (SSM) provides rapid screening capabilities [13]. Advanced techniques like the Bakker method enable determination of very low selectivity coefficients by pre-equilibrating electrodes in interfering ion solutions [17].

The comprehensive selectivity data demonstrates that cadmium ionophore I achieves selectivity factors exceeding 10³ against major interferents, with particularly strong discrimination against alkaline earth metals (Ca²⁺, Mg²⁺) and alkali metals (K⁺, Na⁺). This selectivity profile enables reliable cadmium determination in complex matrices containing physiological concentrations of competing ions.